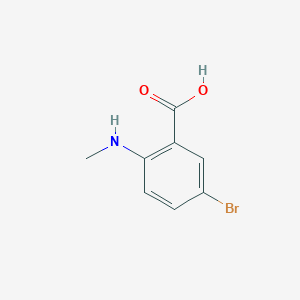

5-Bromo-2-(methylamino)benzoic acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-2-(methylamino)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SIAWPBGFCFNHCS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC1=C(C=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80586110 | |

| Record name | 5-Bromo-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

230.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22721-16-0 | |

| Record name | 5-Bromo-2-(methylamino)benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80586110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

5-Bromo-2-(methylamino)benzoic acid CAS number 22721-16-0

An In-depth Technical Guide to 5-Bromo-2-(methylamino)benzoic acid (CAS: 22721-16-0)

Authored by a Senior Application Scientist

This document provides a comprehensive technical overview of this compound, a key chemical intermediate for researchers, medicinal chemists, and professionals in drug development. Moving beyond a simple data sheet, this guide delves into the causality behind its synthesis, characterization, and application, offering field-proven insights into its utility as a molecular building block.

Core Compound Profile and Physicochemical Properties

This compound belongs to the class of halogenated anthranilic acid derivatives. The strategic placement of the bromine atom at the 5-position and the methylamino group at the 2-position creates a versatile scaffold. The bromine atom serves as a valuable synthetic handle for introducing further molecular complexity via cross-coupling reactions (e.g., Suzuki, Heck, Buchwald-Hartwig), while the amino and carboxylic acid moieties are classic pharmacophoric features that can engage in hydrogen bonding and other critical interactions with biological targets.

This unique combination of functional groups makes it an attractive starting material for generating libraries of novel compounds in drug discovery campaigns. Its structural information and key physical properties are summarized below.[1][2][]

| Property | Value | Source |

| CAS Number | 22721-16-0 | [2][] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [2][] |

| IUPAC Name | This compound | [2] |

| InChI Key | SIAWPBGFCFNHCS-UHFFFAOYSA-N | [1][2] |

| SMILES | CNC1=C(C=C(C=C1)Br)C(=O)O | [1] |

| Appearance | Off-white to light yellow solid (typical) | Inferred from similar compounds |

| Monoisotopic Mass | 228.97385 Da | [1] |

| Predicted XlogP | 3.6 | [1] |

Synthesis and Purification Strategy

While specific, peer-reviewed synthesis procedures for this compound are not extensively published, a robust synthetic route can be designed based on established organic chemistry principles and analogous reactions. A common and effective approach is the N-alkylation of a brominated anthranilic acid precursor.

Proposed Synthetic Workflow

A logical pathway involves the selective bromination of 2-aminobenzoic acid, followed by N-methylation. The direct bromination of 2-aminobenzoic acid is a well-documented procedure.[4] Subsequent methylation of the amino group can be achieved under controlled conditions to yield the target compound.

Caption: Proposed two-step synthesis of the target compound.

Experimental Protocol: A Self-Validating System

Step 1: Synthesis of 2-Amino-5-bromobenzoic acid[4]

-

Rationale: The amino group in 2-aminobenzoic acid is an activating group, directing electrophilic substitution to the ortho and para positions. The para position (C5) is sterically more accessible, leading to the desired 5-bromo isomer as the major product. Glacial acetic acid is an ideal solvent as it protonates the amino group slightly, moderating its reactivity and preventing over-bromination.

-

Dissolve sodium 2-aminobenzoate in glacial acetic acid at 15°C.

-

Add a solution of bromine in glacial acetic acid dropwise while maintaining the temperature.

-

Stir the mixture for 1 hour at the same temperature.

-

The product precipitates out of the solution. Filter the solid, wash with a non-polar solvent like benzene or hexane to remove residual bromine, and dry.

Step 2: N-Methylation to this compound

-

Rationale: This step is a standard nucleophilic substitution. The amino group of the precursor acts as a nucleophile, attacking the electrophilic methyl group of the methylating agent (e.g., dimethyl sulfate or methyl iodide). A weak base like potassium carbonate is sufficient to deprotonate the resulting ammonium salt and neutralize the acid byproduct, driving the reaction to completion.

-

Suspend 2-Amino-5-bromobenzoic acid in a polar aprotic solvent such as acetone or DMF.

-

Add a slight excess of a suitable base (e.g., anhydrous K₂CO₃).

-

Add a methylating agent (e.g., dimethyl sulfate) dropwise at room temperature.

-

Heat the mixture gently (e.g., to 50-60°C) and monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction, filter off the inorganic salts, and remove the solvent under reduced pressure.

Purification by Recrystallization

-

Rationale: Recrystallization is an effective technique for purifying solid organic compounds. The choice of solvent is critical; the target compound should be sparingly soluble at room temperature but highly soluble at the solvent's boiling point. A patent for a related compound suggests alcohols or ester-based solvents are effective.[5]

-

Dissolve the crude product in a minimum amount of hot solvent (e.g., ethanol or ethyl acetate).

-

If impurities are present, perform a hot filtration to remove them.

-

Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.

-

Collect the purified crystals by vacuum filtration and dry under vacuum.

Analytical Characterization Workflow

Confirming the identity and purity of the synthesized this compound is paramount. A multi-technique approach ensures a comprehensive characterization.

Caption: Standard analytical workflow for compound validation.

Expected Analytical Data

-

¹H NMR Spectroscopy: In a solvent like DMSO-d₆, one would expect to see distinct signals corresponding to the different protons: a singlet for the methyl (CH₃) group, signals in the aromatic region for the three non-equivalent protons on the benzene ring, a broad singlet for the amine (NH) proton, and a very broad singlet for the carboxylic acid (COOH) proton.

-

Mass Spectrometry: This technique confirms the molecular weight. The presence of bromine would result in a characteristic isotopic pattern (M and M+2 peaks of nearly equal intensity).

| Adduct | Predicted m/z |

| [M+H]⁺ | 229.98113 |

| [M+Na]⁺ | 251.96307 |

| [M-H]⁻ | 227.96657 |

| Data sourced from PubChemLite prediction.[1] |

-

High-Performance Liquid Chromatography (HPLC): HPLC is the gold standard for assessing purity. A reverse-phase method, similar to that used for 2-(methylamino)benzoic acid, would be appropriate.[6] A typical mobile phase would consist of an acetonitrile/water mixture with an acid modifier like formic acid for MS compatibility. A pure sample should yield a single major peak.

-

Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups. Expected characteristic absorption bands include a broad O-H stretch (~2500-3300 cm⁻¹), a sharp C=O stretch (~1680-1710 cm⁻¹), an N-H stretch (~3300-3500 cm⁻¹), and C-Br stretches in the fingerprint region.

Applications in Drug Discovery and Medicinal Chemistry

While this compound is primarily a building block rather than an end-product, its structural analogs are integral to several marketed drugs and clinical research areas. This firmly establishes its value as a strategic starting material.

-

Scaffold for SGLT2 Inhibitors: Structurally related compounds like 5-bromo-2-chlorobenzoic acid and 5-bromo-2-methylbenzoic acid are critical intermediates in the synthesis of widely used anti-diabetic drugs such as Dapagliflozin, Empagliflozin, and Canagliflozin.[7][8] These drugs function by inhibiting the sodium-glucose co-transporter 2 (SGLT2) in the kidneys. The core bromo-benzoic acid structure provides the foundational scaffold onto which the more complex glycoside moieties are attached.

-

Precursor for Anti-Inflammatory Agents: The broader class of N-aryl anthranilic acids, to which this compound is related, includes non-steroidal anti-inflammatory drugs (NSAIDs).[9][10] The synthesis of 5-Bromo-2-(phenylamino)benzoic acid, a close analog, highlights the utility of these scaffolds in developing new anti-inflammatory and analgesic agents.[9][10]

-

Versatile Intermediate for Chemical Libraries: The true power of this compound lies in its potential as a versatile intermediate. The bromine atom can be readily converted to other functional groups through metal-catalyzed cross-coupling reactions, allowing for the rapid generation of a diverse library of analogs for screening against various biological targets.

Caption: Role as a versatile intermediate in library synthesis.

Safety and Handling

Standard Laboratory Precautions:

-

Personal Protective Equipment (PPE): Always wear safety glasses with side shields, a lab coat, and chemical-resistant gloves (e.g., nitrile).

-

Engineering Controls: Handle the solid material in a well-ventilated area or a chemical fume hood to avoid inhalation of dust.

-

First Aid: In case of contact, flush eyes or skin with copious amounts of water. If inhaled, move to fresh air. If ingested, seek immediate medical attention.

-

Storage: Store in a tightly sealed container in a cool, dry, and dark place, away from incompatible materials.[12][13]

Conclusion

This compound (CAS 22721-16-0) is more than just a chemical on a shelf; it is a strategically designed building block with significant potential in medicinal chemistry and materials science. Its combination of a reactive bromine handle and key pharmacophoric groups makes it an invaluable starting point for the synthesis of complex, high-value molecules, particularly in the pursuit of novel therapeutics. Understanding its properties, synthesis, and analytical validation is crucial for any researcher aiming to leverage its full potential in their development pipeline.

References

- 1. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 2. This compound | 22721-16-0 [sigmaaldrich.com]

- 4. 2-Amino-5-bromobenzoic acid | 5794-88-7 [chemicalbook.com]

- 5. JP2021127332A - Method for Producing 5-Bromo-2-alkylbenzoic Acid - Google Patents [patents.google.com]

- 6. Separation of Benzoic acid, 2-(methylamino)- on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 7. Page loading... [guidechem.com]

- 8. CN113773194A - Preparation method of 5-bromo-2-chloro-benzoic acid as raw material for hypoglycemic drug synthesis - Google Patents [patents.google.com]

- 9. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. 20776-51-6|2-Amino-3-bromobenzoic acid|BLD Pharm [bldpharm.com]

- 13. 106976-24-3|2-Amino-5-bromo-4-methylbenzoic acid|BLD Pharm [bldpharm.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(methylamino)benzoic acid

Introduction

5-Bromo-2-(methylamino)benzoic acid, with CAS Number 22721-16-0, is a substituted aromatic carboxylic acid.[1][2][3] Its structure, featuring a bromine atom, a secondary amine (methylamino), and a carboxylic acid group on a benzene ring, makes it a valuable and versatile building block in synthetic organic chemistry. For researchers in medicinal chemistry and drug development, understanding the fundamental physicochemical properties of such a molecule is not merely an academic exercise; it is a critical prerequisite for designing synthetic routes, developing analytical methods, predicting physiological behavior, and formulating potential active pharmaceutical ingredients (APIs).

This guide provides a comprehensive overview of the core physicochemical properties of this compound. Rather than simply listing data, we delve into the theoretical underpinnings of these properties and provide field-proven, step-by-step experimental protocols for their determination. This document is designed to empower researchers and scientists to perform a thorough characterization of this compound, ensuring data integrity and advancing its potential applications.

Molecular Overview

The structural attributes of this compound—a hydrophobic bromophenyl core functionalized with both a hydrogen bond donor/acceptor (amine) and a key acidic group (carboxylic acid)—dictate its chemical behavior and physical properties.

-

Molecular Formula: C₈H₈BrNO₂[1]

-

Molecular Weight: 230.06 g/mol [1]

-

IUPAC Name: this compound

-

SMILES: C1=C(C(=O)O)C(=CC(=C1)Br)NC[1]

-

InChI Key: SIAWPBGFCFNHCS-UHFFFAOYSA-N

References

5-Bromo-2-(methylamino)benzoic acid molecular structure and weight

An In-depth Technical Guide to 5-Bromo-2-(methylamino)benzoic Acid

Abstract

This technical guide provides a comprehensive overview of this compound, a key chemical intermediate in various synthetic applications. This document is intended for researchers, scientists, and professionals in drug development and materials science. It details the compound's molecular structure, physicochemical properties, a proposed synthetic pathway, analytical characterization methods, and essential safety and handling protocols. The guide is structured to deliver not just data, but also the underlying scientific rationale for the presented methodologies, ensuring a blend of theoretical knowledge and practical application.

Molecular Identity and Physicochemical Properties

This compound is a substituted aromatic compound containing a carboxylic acid, a secondary amine, and a bromine atom. These functional groups dictate its chemical reactivity and physical properties, making it a versatile building block in organic synthesis.

Molecular Structure

The structure consists of a benzoic acid core. A methylamino group (-NHCH₃) is located at the C2 position (ortho to the carboxylic acid), and a bromine atom is at the C5 position (para to the methylamino group). The ortho-relationship between the amine and carboxylic acid allows for potential intramolecular hydrogen bonding.

Caption: Molecular Structure of this compound.

Physicochemical Data Summary

The key identifiers and properties of the compound are summarized in the table below for quick reference.

| Property | Value | Reference(s) |

| IUPAC Name | This compound | |

| CAS Number | 22721-16-0 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2][3][] |

| Molecular Weight | 230.06 g/mol | [1][] |

| Monoisotopic Mass | 228.97385 Da | [5] |

| Canonical SMILES | CNC1=C(C=C(C=C1)Br)C(=O)O | [5] |

| InChI | InChI=1S/C8H8BrNO2/c1-10-7-3-2-5(9)4-6(7)8(11)12/h2-4,10H,1H3,(H,11,12) | [5] |

| InChIKey | SIAWPBGFCFNHCS-UHFFFAOYSA-N | [5] |

| Physical Form | Solid | |

| Purity (Commercial) | Typically ≥95% | [1] |

Synthesis and Purification

While various proprietary methods exist for the synthesis of this compound, a common and effective laboratory-scale approach is via an Ullmann condensation reaction. This method involves the coupling of an aryl halide with an amine, catalyzed by copper. A plausible protocol, adapted from the synthesis of a similar analogue, 5-bromo-2-(phenylamino)benzoic acid, is described below.[6][7]

Proposed Synthetic Workflow: Ullmann Condensation

The proposed reaction involves the coupling of 2,5-dibromobenzoic acid with methylamine in the presence of a copper catalyst and a base. The base is crucial for neutralizing the hydrobromic acid byproduct generated during the reaction.

Caption: Proposed workflow for the synthesis of the target compound.

Experimental Protocol

Disclaimer: This is a proposed protocol and should be performed by qualified personnel with appropriate risk assessments.

-

Reagent Preparation: In a dry, three-necked round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 2,5-dibromobenzoic acid (1.0 eq), potassium carbonate (2.5 eq), and copper(I) iodide (0.1 eq).

-

Solvent and Amine Addition: Add anhydrous N,N-Dimethylformamide (DMF) as the solvent. Then, add a 40% aqueous solution of methylamine (2.0 eq) to the flask.

-

Reaction Conditions: The reaction mixture is heated to 100-120 °C under a nitrogen atmosphere. The causality for heating is to provide the necessary activation energy for the C-Br bond cleavage and C-N bond formation, which are kinetically slow at room temperature.

-

Monitoring: The reaction progress is monitored by Thin Layer Chromatography (TLC) until the starting 2,5-dibromobenzoic acid spot is no longer visible.

-

Workup: After completion, the mixture is cooled to room temperature and poured into a beaker of cold water. The solution is then acidified to pH ~2-3 using 2M hydrochloric acid, which protonates the carboxylate to precipitate the product.

-

Isolation: The resulting precipitate is collected by vacuum filtration, washed with water to remove inorganic salts, and dried.

-

Purification: The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure this compound.

Analytical Characterization

To ensure the identity and purity of the synthesized compound, a suite of analytical techniques must be employed. The expected results are based on the known molecular structure.

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show distinct signals for the aromatic protons, the N-H proton, and the methyl protons. The aromatic region should display three signals corresponding to the protons on the benzene ring, with coupling patterns indicative of their relative positions. The methylamino group will show a singlet for the methyl protons (around 2.8-3.0 ppm) and a broader singlet for the N-H proton.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should reveal eight distinct carbon signals, corresponding to the six carbons of the aromatic ring, the carboxylic acid carbon, and the methyl carbon.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should confirm the molecular formula. The mass spectrum will exhibit a characteristic isotopic pattern for the molecular ion [M]⁺ due to the presence of one bromine atom (⁷⁹Br and ⁸¹Br in ~1:1 natural abundance), resulting in two peaks of nearly equal intensity separated by 2 Da.

-

Infrared (IR) Spectroscopy: The IR spectrum will provide evidence for the key functional groups. Expected characteristic absorption bands include a broad O-H stretch from the carboxylic acid (2500-3300 cm⁻¹), an N-H stretch (3300-3500 cm⁻¹), a C=O stretch from the carbonyl group (1680-1710 cm⁻¹), and a C-Br stretch (500-600 cm⁻¹).

Safety, Handling, and Storage

Adherence to safety protocols is paramount when working with this compound.

Hazard Identification

Based on available safety data, the compound is classified with the following hazards:

-

H302: Harmful if swallowed.[8]

-

H315: Causes skin irritation.[8]

-

H319: Causes serious eye irritation.[8]

-

H335: May cause respiratory irritation.[8]

Recommended Precautions and PPE

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[8] Avoid contact with skin and eyes.[8]

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[9] For operations that may generate dust, a NIOSH-approved respirator is recommended.

-

First Aid:

Storage

Store the container tightly closed in a dry, cool, and well-ventilated place.[3][9] It is recommended to keep it in a dark place to prevent potential degradation from light.[3]

References

- 1. chemuniverse.com [chemuniverse.com]

- 2. appchemical.com [appchemical.com]

- 3. 22721-16-0|this compound|BLD Pharm [bldpharm.com]

- 5. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 6. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. echemi.com [echemi.com]

- 9. fishersci.com [fishersci.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-Bromo-2-(methylamino)benzoic Acid

Abstract

5-Bromo-2-(methylamino)benzoic acid (CAS No. 22721-16-0) is a substituted aromatic carboxylic acid of significant interest as a building block in organic synthesis, particularly for pharmaceutical intermediates. A thorough understanding of its physicochemical properties, such as melting and boiling points, is critical for its purification, characterization, and application in synthetic workflows. This technical guide provides a comprehensive analysis of these properties. While specific experimental data for the title compound is not widely published, this document synthesizes theoretical principles, data from analogous structures, and detailed experimental protocols to provide a robust scientific overview. We will delve into the molecular factors governing its thermal behavior and present a validated methodology for its empirical determination.

Introduction and Molecular Profile

This compound is a bifunctional organic molecule featuring a carboxylic acid group and a secondary methylamino group on a brominated benzene ring. This unique combination of functional groups makes it a versatile intermediate. The bromine atom serves as a key handle for cross-coupling reactions, while the amino and carboxylic acid moieties can be used for amidation, esterification, and other transformations.

The accurate determination of its physical properties is a prerequisite for its use in exacting synthetic applications, such as the development of novel therapeutics where purity and consistent form are paramount.

Physicochemical Data Summary

A review of standard chemical databases and supplier specifications indicates that the melting and boiling points of this compound are not consistently reported. The following table summarizes its key identifiers and provides a theoretically estimated melting point.

| Property | Value | Source(s) |

| Chemical Name | This compound | - |

| CAS Number | 22721-16-0 | [1][2][3] |

| Molecular Formula | C₈H₈BrNO₂ | [1] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Physical Form | Solid (Expected) | - |

| Melting Point | Data not experimentally reported. Estimated: 180 - 230 °C . | See Section 2 for theoretical analysis. |

| Boiling Point | Not applicable; expected to decompose upon strong heating. | See Section 3 for discussion. |

Analysis of Melting Point

The melting point of a crystalline solid is the temperature at which it transitions to a liquid state. This phase change occurs when the thermal energy of the molecules overcomes the forces holding them in a fixed crystal lattice.[4] The key factors influencing the melting point are the strength of intermolecular forces, molecular weight, and molecular symmetry, which affects the efficiency of crystal packing.[5]

Dominant Intermolecular Forces

The molecular structure of this compound allows for several potent intermolecular interactions, which collectively contribute to a high melting point:

-

Hydrogen Bonding: The carboxylic acid group (-COOH) is a powerful hydrogen bond donor and acceptor, capable of forming strong dimeric structures with neighboring molecules.[6] Furthermore, the secondary amine (N-H) provides an additional site for hydrogen bonding. These extensive networks require significant energy to disrupt.

-

Dipole-Dipole Interactions: The molecule possesses significant polarity due to the electronegative bromine, oxygen, and nitrogen atoms, leading to strong permanent dipole-dipole attractions.

-

Van der Waals Forces: As with all molecules, London dispersion forces are present and increase with the size of the electron cloud.

Comparative Analysis with Analogous Structures

To estimate the melting point, we can compare the title compound with structurally related molecules for which experimental data are available:

| Compound | CAS Number | Melting Point (°C) | Key Structural Difference from Title Compound |

| 5-Bromo-2-methylbenzoic acid | 79669-49-1 | 167 - 171 | Lacks the N-H group; cannot act as a hydrogen bond donor at position 2. |

| 2-Amino-3-bromo-5-methylbenzoic acid | 13091-43-5 | 204 - 208 | Isomeric, with a primary amine (-NH₂) instead of a secondary amine (-NHCH₃). |

| 2-Amino-5-bromo-3-methylbenzoic acid | 206548-13-2 | 236 - 238 | Isomeric, with a primary amine and different substituent positions. |

The melting point of 5-Bromo-2-methylbenzoic acid is significantly lower, which highlights the crucial role of the amino group's hydrogen bonding capability in raising the melting point.[7] The isomeric compounds with primary amines have high melting points (above 200 °C), suggesting that the combination of hydrogen bonding from both the -NH and -COOH groups creates a very stable crystal lattice.[8][9] The N-methyl group in the title compound may slightly alter the crystal packing compared to a primary amine, but the overall strong intermolecular forces are expected to result in a similarly high melting point.

Based on this analysis, a melting point in the range of 180 - 230 °C is a reasonable estimate for pure, crystalline this compound.

Factors Influencing Melting Point: A Conceptual Diagram

The following diagram illustrates the logical hierarchy of factors that determine the melting point of an organic compound.

Caption: Key determinants of a compound's melting point.

Boiling Point and Thermal Stability

The boiling point is the temperature at which a substance's vapor pressure equals the surrounding atmospheric pressure. However, for many complex organic solids with high melting points and multiple functional groups, a true boiling point is rarely observed.

Upon heating to high temperatures, molecules like this compound are more likely to undergo thermal decomposition than to boil.[10] The energy required to overcome the strong intermolecular forces and vaporize the compound often exceeds the energy threshold for breaking covalent bonds within the molecule itself. Potential decomposition pathways include decarboxylation (loss of CO₂) from the benzoic acid moiety.[10]

Therefore, it is standard practice in the field not to report a boiling point for such compounds, but rather to note their decomposition temperature, if relevant.

Experimental Protocol: Melting Point Determination

For any new batch or synthesized sample, an experimental determination of the melting point is essential for identity confirmation and purity assessment. A pure compound typically exhibits a sharp melting range of 0.5-1.5 °C, whereas impurities will cause a depression and broadening of this range. The capillary method using a digital melting point apparatus is the standard procedure.

Required Equipment and Materials

-

Digital Melting Point Apparatus (e.g., Mel-Temp®, DigiMelt®)

-

Capillary tubes (sealed at one end)

-

Sample of this compound (dry, finely powdered)

-

Spatula and watch glass

-

Packing tube or long glass tube

Step-by-Step Procedure

-

Sample Preparation: a. Place a small amount of the dry, crystalline sample onto a clean watch glass. b. Crush the sample into a fine powder using a clean spatula. c. Invert a capillary tube and press the open end into the powder until a small amount (1-2 mm) of the sample enters the tube.

-

Sample Packing: a. Invert the capillary tube so the sealed end is down. b. Gently tap the tube on a hard surface to encourage the powder to fall to the bottom. c. For efficient packing, drop the capillary tube (sealed end down) through a long, narrow glass tube (approx. 1 meter) onto the benchtop. The bouncing action will compact the sample tightly at the bottom.

-

Apparatus Setup & Measurement: a. Insert the packed capillary tube into the sample holder of the melting point apparatus. b. If the approximate melting point is unknown, perform a rapid preliminary run by heating at a rate of 10-15 °C per minute to find a rough range. c. For an accurate measurement, prepare a new sample and set the starting temperature to ~20 °C below the expected melting point. d. Set the heating ramp rate to a slow 1-2 °C per minute to ensure thermal equilibrium.

-

Data Recording: a. Observe the sample through the magnified viewing port. b. Record the temperature (T₁) at which the first drop of liquid appears. c. Continue heating and record the temperature (T₂) at which the last solid crystal melts completely. d. The melting range is reported as T₁ - T₂.

Experimental Workflow Diagram

References

- 1. 22721-16-0|this compound|BLD Pharm [bldpharm.com]

- 2. This compound - [sigmaaldrich.com]

- 3. This compound - CAS:22721-16-0 - Sunway Pharm Ltd [3wpharm.com]

- 4. Benzoic acid, 5-bromo-2-hydroxy- [webbook.nist.gov]

- 5. Palmitic Acid | C16H32O2 | CID 985 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 5-Bromo-2-(phenylamino)benzoic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 5-溴-2-甲基苯甲酸 97% | Sigma-Aldrich [sigmaaldrich.com]

- 8. chembk.com [chembk.com]

- 9. echemi.com [echemi.com]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-(methylamino)benzoic Acid

Introduction

5-Bromo-2-(methylamino)benzoic acid is a substituted anthranilic acid derivative. Compounds within this structural class are pivotal building blocks in medicinal chemistry and materials science. The precise arrangement of the bromine, secondary amine, and carboxylic acid functionalities on the benzene ring dictates the molecule's chemical reactivity, physicochemical properties, and potential biological activity. Therefore, unambiguous structural confirmation is a critical step in its synthesis and application.

This guide provides an in-depth analysis of the expected spectroscopic signature of this compound. While comprehensive, peer-reviewed experimental spectra for this specific molecule are not widely published, we can construct a highly accurate, predicted spectroscopic profile based on foundational principles and data from structurally analogous compounds. This document is intended for researchers and drug development professionals, offering a predictive framework for the characterization of this molecule and serving as a methodological reference for its analysis.

Molecular Structure and Spectroscopic Implications

The structure of this compound (C₈H₈BrNO₂) contains several key features that will dominate its spectroscopic output:

-

Aromatic Ring: A 1,2,4-trisubstituted benzene ring will give rise to characteristic signals in both NMR and IR spectroscopy.

-

Functional Groups: The carboxylic acid (-COOH), secondary amine (-NHCH₃), and bromo (-Br) groups each have distinct spectroscopic properties that will be clearly identifiable.

-

Intramolecular Interactions: The proximity of the amino and carboxylic acid groups allows for potential intramolecular hydrogen bonding, which can significantly influence the chemical shifts of the N-H and O-H protons in NMR and the vibrational frequencies of the corresponding groups in IR spectroscopy.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Expertise & Experience: Causality Behind Predictions

For this compound, the ¹H NMR spectrum will be defined by the electronic environment of the three distinct aromatic protons, the methyl group protons, and the labile amine and carboxylic acid protons. The electron-donating nature of the methylamino group (-NHCH₃) and the electron-withdrawing, ortho-para directing nature of the bromine atom create a predictable pattern of shielding and deshielding on the aromatic ring. The coupling constants (J-values) between adjacent protons will be crucial for assigning their relative positions. In the ¹³C NMR, the chemical shifts will similarly be influenced by these substituent effects, with the carboxyl carbon appearing significantly downfield.

Predicted ¹H NMR Data (500 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |

| Carboxylic Acid (-COOH) | 12.5 - 13.5 | Broad Singlet | - | 1H |

| Amine (-NH-) | 7.8 - 8.2 | Broad Singlet | - | 1H |

| Aromatic (H-6) | ~ 7.85 | Doublet | J ≈ 2.5 Hz | 1H |

| Aromatic (H-4) | ~ 7.40 | Doublet of Doublets | J ≈ 8.8, 2.5 Hz | 1H |

| Aromatic (H-3) | ~ 6.70 | Doublet | J ≈ 8.8 Hz | 1H |

| Methyl (-CH₃) | ~ 2.80 | Singlet | - | 3H |

Interpretation:

-

Labile Protons: The carboxylic acid proton is expected to be highly deshielded, appearing as a broad singlet far downfield due to hydrogen bonding and its acidic nature. The amine proton signal will also be a broad singlet, with its chemical shift being concentration and temperature-dependent.

-

Aromatic Region:

-

H-6: This proton is ortho to the electron-withdrawing carboxylic acid group and meta to the bromine, leading to a downfield shift. It appears as a doublet due to coupling only with H-4 (meta-coupling, ⁴J).

-

H-4: This proton is ortho to the bromine and meta to both the carboxylic acid and methylamino groups. It will be split into a doublet of doublets by H-3 (ortho-coupling, ³J) and H-6 (meta-coupling, ⁴J).

-

H-3: This proton is ortho to the strongly electron-donating methylamino group, causing it to be the most upfield (shielded) of the aromatic protons. It will appear as a doublet due to coupling with H-4 (ortho-coupling, ³J).

-

-

Aliphatic Region: The three protons of the methyl group are chemically equivalent and not coupled to other protons, resulting in a sharp singlet. Its position reflects the influence of the adjacent nitrogen atom.

Predicted ¹³C NMR Data (125 MHz, DMSO-d₆)

| Signal Assignment | Predicted Chemical Shift (δ, ppm) |

| Carbonyl (-C =O) | ~ 169.5 |

| Aromatic (C-2) | ~ 152.0 |

| Aromatic (C-1) | ~ 142.0 |

| Aromatic (C-4) | ~ 135.0 |

| Aromatic (C-6) | ~ 125.0 |

| Aromatic (C-5) | ~ 115.0 |

| Aromatic (C-3) | ~ 112.0 |

| Methyl (-CH₃) | ~ 30.0 |

Interpretation:

-

Carbonyl Carbon: The C=O carbon of the carboxylic acid is the most deshielded carbon, appearing at the lowest field.

-

Aromatic Carbons:

-

C-2: Attached to the nitrogen, this carbon is significantly deshielded.

-

C-1: The ipso-carbon attached to the carboxylic acid group.

-

C-5: The carbon atom directly bonded to bromine will be shielded by the "heavy atom effect" but its precise location can vary. The predicted value is an estimate.

-

The remaining aromatic carbons are assigned based on established substituent effects for -NHR, -COOH, and -Br groups.

-

Infrared (IR) Spectroscopy

IR spectroscopy excels at identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Expertise & Experience: Causality Behind Predictions

The IR spectrum of this compound will be rich with information. The most prominent features will be the very broad O-H stretch of the carboxylic acid, a result of strong hydrogen bonding, and the sharp C=O stretch. The N-H stretch of the secondary amine will also be visible. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of signals corresponding to C-O, C-N, and C-Br stretches, as well as aromatic ring vibrations. The substitution pattern on the benzene ring can also be inferred from the C-H out-of-plane bending vibrations.

Predicted IR Absorption Data (Solid State, KBr Pellet)

| Wavenumber (cm⁻¹) | Vibration Type | Intensity |

| 3300 - 2500 | O-H stretch (Carboxylic acid dimer) | Strong, Very Broad |

| ~ 3350 | N-H stretch (Secondary amine) | Medium, Sharp |

| ~ 2950 | C-H stretch (Methyl) | Weak-Medium |

| ~ 1680 | C=O stretch (Carboxylic acid) | Strong, Sharp |

| ~ 1600, 1570 | C=C stretch (Aromatic ring) | Medium |

| ~ 1250 | C-O stretch / O-H bend | Strong |

| ~ 1200 | C-N stretch | Medium |

| ~ 820 | C-H out-of-plane bend (1,2,4-subst.) | Strong |

| ~ 650 | C-Br stretch | Medium-Weak |

Interpretation:

-

The extremely broad absorption centered around 3000 cm⁻¹ is the hallmark of a hydrogen-bonded carboxylic acid.

-

A sharper peak around 3350 cm⁻¹ is characteristic of the N-H stretch of a secondary amine.

-

The strong, sharp peak around 1680 cm⁻¹ is indicative of the carbonyl (C=O) group of an aromatic carboxylic acid. Its position is slightly lower than a simple ketone due to conjugation with the aromatic ring.

-

Peaks in the 1600-1450 cm⁻¹ range confirm the presence of the aromatic ring.

-

The strong absorption around 820 cm⁻¹ is highly diagnostic for a 1,2,4-trisubstituted benzene ring.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and clues about its structure.

Expertise & Experience: Causality Behind Predictions

For this compound, the key diagnostic feature in the mass spectrum will be the isotopic pattern of bromine. Natural bromine exists as a near 1:1 mixture of two isotopes, ⁷⁹Br and ⁸¹Br. Therefore, the molecular ion peak (M⁺) and any bromine-containing fragment ions will appear as a pair of peaks (an "isotopic doublet") separated by 2 m/z units and having nearly equal intensity. Fragmentation will likely proceed through the loss of stable neutral molecules like water (H₂O) or carbon dioxide (CO₂) from the carboxylic acid group.

Predicted Mass Spectrometry Data (Electron Ionization, EI)

| m/z | Predicted Ion | Key Features |

| 231 / 229 | [M]⁺˙ (Molecular Ion) | Isotopic doublet (1:1 ratio) |

| 214 / 212 | [M - OH]⁺ | Loss of hydroxyl radical |

| 186 / 184 | [M - COOH]⁺ | Loss of carboxyl group |

| 150 | [M - Br]⁺ | Loss of bromine atom |

| 106 | [M - Br - CO₂]⁺ | Subsequent loss of CO₂ |

Note: The values correspond to the masses for the ⁸¹Br and ⁷⁹Br isotopes, respectively.

Predicted Fragmentation Pathway:

Caption: A plausible EI fragmentation pathway for the title compound.

Standardized Experimental Protocols

To ensure data integrity and reproducibility, the following standardized protocols are recommended for acquiring the spectroscopic data for this compound.

General Analytical Workflow

Caption: General workflow for spectroscopic analysis.

A. NMR Spectroscopy Protocol

-

Sample Preparation: Accurately weigh ~5-10 mg of this compound and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is crucial for observing the labile -COOH and -NH protons.

-

Instrument Setup: Use a 400 MHz (or higher) NMR spectrometer. Tune and shim the instrument for optimal resolution and lineshape.

-

¹H NMR Acquisition: Acquire a standard one-dimensional proton spectrum with a 90° pulse angle, a relaxation delay of 2-5 seconds, and 16-32 scans.

-

¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. Due to the lower sensitivity of the ¹³C nucleus, a larger number of scans (~1024 or more) and a longer relaxation delay may be necessary.

-

Data Processing: Process the raw data (FID) using appropriate software. Apply Fourier transformation, phase correction, and baseline correction. Reference the spectra to the residual solvent peak of DMSO-d₆ (δ ≈ 2.50 ppm for ¹H, δ ≈ 39.52 ppm for ¹³C).

B. FTIR Spectroscopy Protocol

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet. Mix ~1 mg of the sample with ~100 mg of dry, spectroscopic grade KBr. Grind the mixture thoroughly to a fine powder and press it into a transparent pellet using a hydraulic press.

-

Background Scan: Place the empty sample holder in the FTIR spectrometer and run a background scan to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Place the KBr pellet containing the sample in the holder and acquire the spectrum. Typically, 32-64 scans are co-added to improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

-

Data Processing: The resulting spectrum of transmittance vs. wavenumber is used for analysis.

C. Mass Spectrometry Protocol (ESI-MS)

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Infuse the sample solution directly into the electrospray ionization (ESI) source of the mass spectrometer at a low flow rate (e.g., 5-10 µL/min).

-

Acquisition: Acquire the mass spectrum in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively. Scan a mass range appropriate for the expected molecular weight (e.g., m/z 50-500).

-

Data Analysis: Analyze the resulting spectrum, paying close attention to the molecular ion peaks and the characteristic bromine isotopic pattern.

An In-depth Technical Guide to 5-Bromo-2-(methylamino)benzoic Acid: Synthesis, Properties, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Bromo-2-(methylamino)benzoic acid, a substituted N-methylanthranilic acid derivative, represents a class of chemical building blocks with significant potential in medicinal chemistry and organic synthesis. Its structural motif, featuring a carboxylic acid, a secondary amine, and a bromine atom on a benzene ring, offers multiple points for chemical modification, making it a valuable intermediate in the construction of more complex molecules. This guide provides a comprehensive overview of its chemical properties, plausible synthetic routes based on established chemical principles, a recently documented synthesis, and its emerging application in the field of targeted protein degradation.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for its handling, characterization, and use in chemical reactions.

| Property | Value | Reference(s) |

| CAS Number | 22721-16-0 | [1][2] |

| Molecular Formula | C₈H₈BrNO₂ | [1][2] |

| Molecular Weight | 230.06 g/mol | [1][2] |

| Appearance | White solid | [3] |

Synthesis and Methodologies

While the original discovery and first synthesis of this compound are not prominently documented in readily available literature, its structure lends itself to several logical synthetic pathways rooted in fundamental organic chemistry transformations. Furthermore, a modern synthetic example is documented in recent patent literature.

Plausible Synthetic Pathways

The synthesis of this compound can be logically approached from precursors such as 2-amino-5-bromobenzoic acid (5-bromoanthranilic acid) or 2,5-dibromobenzoic acid.

1. N-Methylation of 5-Bromoanthranilic Acid:

A primary and straightforward approach involves the direct methylation of the amino group of 5-bromoanthranilic acid. This precursor is readily prepared by the bromination of anthranilic acid.[4][5] The N-methylation can be achieved using various methylating agents.

-

Causality Behind Experimental Choices: The choice of base and methylating agent is critical. A non-nucleophilic base is preferred to prevent side reactions with the carboxylic acid. The reaction conditions would need to be optimized to favor mono-methylation over the formation of the quaternary ammonium salt.

2. Buchwald-Hartwig Amination:

A more modern approach would involve a palladium-catalyzed cross-coupling reaction, specifically the Buchwald-Hartwig amination. This reaction would couple 2,5-dibromobenzoic acid with methylamine.

-

Causality Behind Experimental Choices: This method offers high selectivity for the formation of the C-N bond. The key challenge is the potential for the reaction to occur at either of the two bromine positions. The greater steric hindrance at the 2-position might favor selective amination at this site. Careful selection of the palladium catalyst and ligands would be crucial to control the regioselectivity and reaction efficiency.

The logical flow of these potential synthetic routes is illustrated in the diagram below.

Caption: Plausible synthetic routes to this compound.

Documented Synthetic Protocol

A synthesis of this compound has been described in a 2021 patent.[3] This protocol provides a concrete, albeit recent, example of its preparation.

Experimental Protocol:

-

Step 1: Reaction Setup: A solution of methyl 2-amino-5-bromobenzoate is prepared.

-

Step 2: N-Methylation: The starting material is treated with a suitable methylating agent and a base.

-

Step 3: Hydrolysis: The resulting methyl ester is hydrolyzed to the corresponding carboxylic acid.

-

Step 4: Workup and Purification: The reaction mixture is acidified, and the product is extracted and purified to yield this compound as a white solid.[3]

Analytical Data:

The reported 1H NMR data for the synthesized compound is as follows:

-

1H NMR (400 MHz, DMSO-d6): δ 7.84 (d, J = 2.6 Hz, 1H), 7.51 (dd, J = 9.0, 2.6 Hz, 1H), 6.68 (d, J = 9.0 Hz, 1H), 2.83 (s, 3H).[3]

This data is consistent with the structure of this compound.

Applications in Drug Discovery and Development

The utility of substituted anthranilic acids as intermediates in the synthesis of pharmaceuticals is well-established.[6] The specific application for this compound has been highlighted in the context of developing novel therapeutics.

Intermediate for CRBN Ligands

Recent research has identified this compound as a key intermediate in the synthesis of fused-glutarimide cereblon (CRBN) ligands.[3] CRBN is a component of an E3 ubiquitin ligase complex and is the target of immunomodulatory drugs (IMiDs) like thalidomide and lenalidomide.[3]

The development of novel CRBN ligands is a very active area of research, particularly for the creation of proteolysis-targeting chimeras (PROTACs). PROTACs are bifunctional molecules that recruit a target protein to an E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

The workflow for the application of this compound as an intermediate is depicted below.

Caption: Application of this compound in PROTAC development.

Conclusion

This compound is a valuable synthetic intermediate with demonstrated utility in modern drug discovery. While its early history is not well-documented, its chemical structure allows for reliable synthesis through established organic reactions. The recent application of this compound in the synthesis of CRBN ligands for targeted protein degradation underscores its relevance to current research and development in medicinal chemistry. This guide provides a foundational understanding of its properties, synthesis, and applications for professionals in the field.

References

- 1. 170456-80-1,3-Iodo-1-tosylindole-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. 22721-16-0,this compound-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 3. WO2021011631A1 - Fused-glutarimide crbn ligands and uses thereof - Google Patents [patents.google.com]

- 4. rjpbcs.com [rjpbcs.com]

- 5. 5-Bromoanthranilic Acid [drugfuture.com]

- 6. US3793311A - Substituted anthranilic acids - Google Patents [patents.google.com]

A Technical Guide to 5-Bromo-2-(methylamino)benzoic acid: A Versatile Intermediate in Modern Drug Discovery

Introduction: The Strategic Importance of a Multifunctional Building Block

In the intricate landscape of pharmaceutical development, the success of a synthesis campaign often hinges on the strategic selection of key chemical intermediates. 5-Bromo-2-(methylamino)benzoic acid is a prime example of such a crucial building block. Its structure, featuring a carboxylic acid, a secondary methylamino group, and a bromine atom strategically positioned on a benzene ring, offers a trifecta of reactive sites. This multifunctionality provides medicinal chemists with a versatile scaffold, enabling the efficient construction of complex molecular architectures found in a variety of therapeutic agents.

The true value of this intermediate lies in the orthogonal reactivity of its functional groups. The bromine atom serves as a key handle for palladium-catalyzed cross-coupling reactions, allowing for the introduction of diverse aryl and heteroaryl moieties. Simultaneously, the carboxylic acid and methylamino groups provide avenues for amide bond formation, esterification, and other nucleophilic/electrophilic transformations. This inherent versatility minimizes the need for cumbersome protection-deprotection sequences, streamlining synthetic routes and ultimately accelerating the drug discovery pipeline. This guide provides an in-depth analysis of the synthesis, reactivity, and application of this compound, offering field-proven insights for researchers and drug development professionals.

Physicochemical and Spectroscopic Profile

A thorough understanding of a compound's physical and chemical properties is fundamental to its effective use in synthesis. The key characteristics of this compound are summarized below.

| Property | Value | Source |

| CAS Number | 22721-16-0 | [1][2][] |

| Molecular Formula | C₈H₈BrNO₂ | [1][][4] |

| Molecular Weight | 230.06 g/mol | [1][][5] |

| Appearance | Solid (form may vary) | |

| Monoisotopic Mass | 228.97385 Da | [4] |

| InChI Key | SIAWPBGFCFNHCS-UHFFFAOYSA-N | [1][4] |

| Storage | Store in a dry, dark place at room temperature. | [2] |

Spectroscopic Data: Mass spectrometry data provides crucial confirmation of the compound's identity. The predicted collision cross-section values and corresponding m/z for various adducts are valuable for analytical method development.

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 229.98113 | 139.1 |

| [M+Na]⁺ | 251.96307 | 150.2 |

| [M-H]⁻ | 227.96657 | 144.4 |

| Data sourced from PubChem predictions.[4] |

Synthesis and Mechanistic Considerations

The preparation of this compound can be approached from multiple strategic starting points. The most common methods involve either the bromination of 2-(methylamino)benzoic acid or the methylation of 2-amino-5-bromobenzoic acid. The choice of route often depends on the commercial availability and cost of the starting materials.

A prevalent and reliable method is the direct bromination of 2-amino-3-methylbenzoic acid using a suitable brominating agent like N-Bromosuccinimide (NBS) or aqueous hydrogen bromide.[6] The directing effects of the activating amino and methyl groups guide the bromine to the 5-position.

Workflow for Synthesis via Bromination

Caption: Synthesis workflow for a brominated aminobenzoic acid derivative.

Detailed Experimental Protocol: Synthesis of 2-Amino-5-bromo-3-methylbenzoic acid

This protocol is adapted from a standard procedure for the bromination of an aminobenzoic acid derivative.[6]

-

Reaction Setup: To a solution of 2-amino-3-methylbenzoic acid (500 mg, 3.31 mmol) in N,N-dimethylformamide (DMF, 33 mL), add N-bromosuccinimide (NBS) (618 mg, 3.47 mmol) portion-wise at room temperature (20°C).

-

Causality: DMF is an excellent polar aprotic solvent that solubilizes the starting material and facilitates the electrophilic aromatic substitution. NBS is a mild and selective source of electrophilic bromine, minimizing over-bromination and side reactions.

-

-

Reaction Execution: Stir the reaction mixture at room temperature for 1 hour. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

Workup: Upon completion, pour the reaction mixture into water (50 mL). The product may precipitate. Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Causality: Quenching with water precipitates the organic product and dissolves inorganic by-products like succinimide. Ethyl acetate is a suitable extraction solvent to recover the product from the aqueous phase.

-

-

Isolation and Purification: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude product. The resulting solid can be further purified by recrystallization if necessary.

-

Self-Validation: The identity and purity of the resulting 2-amino-5-bromo-3-methylbenzoic acid can be confirmed by mass spectrometry, which should show a characteristic isotopic pattern for the bromine atom (M/Z (M[⁷⁹Br]+H)⁺ = 230.0) and ¹H NMR spectroscopy.[6]

-

Reactivity and Strategic Application in Drug Synthesis

The utility of this compound as an intermediate is largely defined by the reactivity of its bromine atom, which makes it an ideal substrate for palladium-catalyzed cross-coupling reactions.

The Suzuki-Miyaura Cross-Coupling Reaction

The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of C-C bonds between aryl halides and organoboron compounds.[7] This reaction is highly valued in drug development for its mild conditions and tolerance of a wide range of functional groups.[7][8] In the context of this compound, the bromine atom can be coupled with various aryl or heteroaryl boronic acids to construct biaryl scaffolds, which are common motifs in biologically active molecules.[7]

The catalytic cycle involves three key steps:

-

Oxidative Addition: The Pd(0) catalyst inserts into the carbon-bromine bond of the benzoic acid derivative.[9]

-

Transmetalation: The organic group from the boronic acid is transferred to the palladium center.[9]

-

Reductive Elimination: The two organic fragments are coupled, forming the new C-C bond and regenerating the Pd(0) catalyst.[9]

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Application as a Key Intermediate

While direct synthesis examples for major drugs using this compound are less commonly published than for its close analogs, this scaffold is critical for building molecules of therapeutic interest. For instance, related structures like 5-bromo-2-methylbenzoic acid are used in the synthesis of the SGLT2 inhibitor Canagliflozin. Similarly, key intermediates for the MEK inhibitor Trametinib are synthesized using related building blocks in multi-step sequences.[10][11][12] The principles of coupling and functional group manipulation are directly transferable. Derivatization of intermediates based on 5-bromo-2-aminobenzoic acid has also been explored for developing novel antibacterial agents targeting the FabG enzyme.[13]

Representative Protocol: Suzuki-Miyaura Coupling

This protocol is a general methodology for the Suzuki coupling of an aryl bromide, adapted for this compound.[7]

-

Inert Atmosphere Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.2 mmol), and a base such as potassium carbonate (2.0 mmol).

-

Degassing: Evacuate and backfill the flask with an inert gas (e.g., Nitrogen or Argon) three times. Add the solvent system, typically a mixture like 1,4-dioxane/water (4:1, 10 mL). Degas the solution by bubbling the inert gas through it for 15-20 minutes.

-

Causality: The palladium catalyst is sensitive to oxygen, especially at elevated temperatures. Removing oxygen via degassing is critical to prevent catalyst deactivation and ensure a high yield.

-

-

Catalyst Addition: Under a positive pressure of inert gas, add the palladium catalyst, such as Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%).

-

Reaction: Heat the reaction mixture to 80-100 °C and stir for 4-12 hours. Monitor the progress by TLC or LC-MS.

-

Workup and Purification: After cooling, dilute the mixture with water and extract with an appropriate organic solvent. The organic layer is then washed, dried, and concentrated. The crude product is typically purified using flash column chromatography.

-

Self-Validation: The final biaryl product can be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

-

Safety and Handling

Proper handling of this compound is essential in a laboratory setting. Like many benzoic acid derivatives and aryl halides, it presents moderate hazards.

| Hazard Class | Statement |

| Acute Toxicity, Oral | H302: Harmful if swallowed.[14] |

| Skin Corrosion/Irritation | H315: Causes skin irritation.[14] |

| Serious Eye Damage/Irritation | H318/H319: Causes serious eye damage/irritation.[14][15] |

| Specific Target Organ Toxicity | H335: May cause respiratory irritation.[14][15] |

Precautions for Safe Handling:

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood. Ensure eyewash stations and safety showers are readily accessible.[16]

-

Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[14][16]

-

Handling Practices: Avoid breathing dust.[14] Wash hands thoroughly after handling. Do not eat, drink, or smoke when using this product.[14][17]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[16][17]

-

Disposal: Dispose of contents and container to an approved waste disposal facility in accordance with local, state, and federal regulations.[17]

Conclusion

This compound stands out as a high-value intermediate for chemical research and pharmaceutical development. Its pre-installed functional handles—the bromine atom for cross-coupling and the amino and carboxylic acid groups for further derivatization—provide a robust platform for constructing diverse and complex molecular targets. A comprehensive understanding of its synthesis, reactivity, and handling protocols, as detailed in this guide, empowers scientists to leverage its full potential, facilitating the efficient and innovative design of next-generation therapeutics.

References

- 1. This compound | 22721-16-0 [sigmaaldrich.com]

- 2. 22721-16-0|this compound|BLD Pharm [bldpharm.com]

- 4. PubChemLite - this compound (C8H8BrNO2) [pubchemlite.lcsb.uni.lu]

- 5. 2-Amino-5-bromo-3-methylbenzoic acid | C8H8BrNO2 | CID 11850383 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2-AMINO-5-BROMO-3-METHYLBENZOIC ACID synthesis - chemicalbook [chemicalbook.com]

- 7. benchchem.com [benchchem.com]

- 8. tcichemicals.com [tcichemicals.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. CN109336884B - Method for synthesizing trametinib key intermediate - Google Patents [patents.google.com]

- 11. A method for synthesizing trametinib key intermediate - Eureka | Patsnap [eureka.patsnap.com]

- 12. benchchem.com [benchchem.com]

- 13. Lead derivatization of ethyl 6-bromo-2-((dimethylamino)methyl)-5-hydroxy-1-phenyl-1H-indole-3-carboxylate and 5-bromo-2-(thiophene-2-carboxamido) benzoic acid as FabG inhibitors targeting ESKAPE pathogens - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. tsapps.nist.gov [tsapps.nist.gov]

- 15. 2-Amino-5-bromo-3-nitrobenzoic acid | C7H5BrN2O4 | CID 18431478 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. fishersci.com [fishersci.com]

- 17. echemi.com [echemi.com]

Unlocking the Therapeutic Promise of 5-Bromo-2-(methylamino)benzoic acid: A Technical Guide

An In-depth Exploration of a Promising Anthranilic Acid Derivative for Drug Development Professionals

Executive Summary

5-Bromo-2-(methylamino)benzoic acid, a halogenated derivative of anthranilic acid, stands at the forefront of contemporary drug discovery research. While direct studies on this specific molecule are emerging, its structural lineage to a class of compounds with well-documented pharmacological activities provides a strong rationale for its investigation. Anthranilic acid derivatives, such as the widely-used non-steroidal anti-inflammatory drugs (NSAIDs) mefenamic acid and meclofenamate sodium, have long established their therapeutic value.[1][2] This technical guide synthesizes current knowledge from structurally analogous compounds to build a comprehensive profile of the potential biological activities of this compound, with a primary focus on its anti-inflammatory, anticancer, and antimicrobial properties. We will delve into the mechanistic underpinnings, present detailed experimental protocols for evaluation, and provide a forward-looking perspective on its potential role in next-generation therapeutics.

Introduction: The Chemical and Pharmacological Context

This compound (CAS No: 22721-16-0) is an aromatic carboxylic acid with the molecular formula C₈H₈BrNO₂.[][4] Its core structure is anthranilic acid (2-aminobenzoic acid), a scaffold that has proven to be a rich source of bioactive molecules.[5] The addition of a bromine atom at the 5-position and a methyl group to the amine significantly alters its electronic and lipophilic properties, which are critical determinants of pharmacological activity. The bromine atom, in particular, can enhance membrane permeability and act as a site for further chemical modification.[6]

Derivatives of anthranilic acid are known to possess potent analgesic, antipyretic, and anti-inflammatory properties, primarily through the inhibition of cyclooxygenase (COX) enzymes.[1][2] This established precedent provides a strong foundation for exploring the therapeutic potential of this compound.

Potential Biological Activities and Mechanisms of Action

Based on the extensive research into related anthranilic and benzoic acid derivatives, we can project several key areas of biological activity for this compound.

Potent Anti-inflammatory Activity

The most anticipated activity is in the realm of inflammation modulation. The structural similarity to fenamate NSAIDs suggests a high probability of COX inhibition.[2][7]

Causality of Action: Targeting Key Inflammatory Pathways

The anti-inflammatory effects of related compounds are not limited to COX inhibition. Studies on structurally similar halogenated aromatic acids reveal a more complex mechanism involving the suppression of major inflammatory signaling cascades. A key pathway implicated is the Nuclear Factor-kappa B (NF-κB) pathway. In a resting state, NF-κB is sequestered in the cytoplasm. Upon stimulation by inflammatory signals like lipopolysaccharide (LPS), NF-κB translocates to the nucleus to initiate the transcription of pro-inflammatory genes, including those for iNOS (inducible nitric oxide synthase) and COX-2.

Furthermore, the Mitogen-Activated Protein Kinase (MAPK) pathway, which includes cascades like ERK, JNK, and p38, is a crucial regulator of inflammatory responses.[8] Compounds structurally related to this compound have been shown to inhibit the phosphorylation and activation of these MAPK pathways, thereby preventing the downstream production of inflammatory mediators.[8] This dual inhibition of both NF-κB and MAPK pathways represents a powerful and comprehensive anti-inflammatory mechanism.

Diagram: Proposed Anti-inflammatory Mechanism

Caption: Proposed inhibition of NF-κB and MAPK signaling pathways.

Anticancer Potential

The therapeutic landscape for cancer is continually seeking novel small molecules that can target tumor cells. Derivatives of benzoic acid have demonstrated promising anticancer properties.[9][10]

Mechanistic Insights: Induction of Apoptosis and Cell Cycle Arrest

Research on related benzoic acid compounds points towards several potential anticancer mechanisms.[11] One primary route is the induction of apoptosis (programmed cell death). This can be achieved by modulating the expression of key regulatory proteins, such as increasing the levels of pro-apoptotic proteins (e.g., Bax, Caspase-3) while decreasing anti-apoptotic proteins (e.g., Bcl-2).[11]

Furthermore, some benzoic acid derivatives have been shown to act as Histone Deacetylase (HDAC) inhibitors.[11] HDACs are often overexpressed in cancer cells, leading to the suppression of tumor-suppressing genes. Inhibition of HDACs can halt cancer cell proliferation and induce apoptosis.[11] Another observed effect is the ability to arrest the cell cycle, often at the G2/M phase, preventing cancer cells from dividing and proliferating.[11]

Diagram: Anticancer Evaluation Workflow

Caption: A streamlined workflow for assessing anticancer activity.

Antimicrobial Activity

Schiff bases and other derivatives of aminobenzoic acids have been noted for their antibacterial and antifungal properties.[12][13] The presence of a halogen, such as bromine, can enhance antimicrobial activity, often by increasing the lipophilicity of the molecule, which facilitates its passage through microbial cell membranes.[6][12] The potential mechanism could involve the disruption of essential enzymatic processes or the integrity of the cell wall in susceptible pathogens.

Quantitative Data Summary

While specific quantitative data for this compound is not yet published, the following table summarizes the activities of structurally related compounds to provide a benchmark for expected potency.

| Biological Activity | Compound Class/Example | Model System | Key Quantitative Finding | Reference |

| Anti-inflammatory | Novel Anthranilic Acid Derivatives | In vitro COX assay | COX-2 Selectivity Index: 5.56 - 13.70 | [7][14] |

| Anticancer | Benzoic Acid Quinazolinone Derivative | MCF-7 Breast Cancer Cells | IC₅₀ value: ~100 µM/ml | [9][15] |

| Anticancer | Dihydroxy Benzoic Acid | HCT-116 Colon Cancer Cells | Induces apoptosis and G2/M cell cycle arrest | [11] |

| Antimicrobial | Bromo-substituted PABA derivative | B. subtilis (Gram-positive) | pMIC value: 2.11 µM/ml | [12] |

Experimental Protocols: A Self-Validating System

To ensure trustworthiness and reproducibility, the following detailed protocol for an in vitro anti-inflammatory assay is provided. This system is self-validating by including necessary controls and cytotoxicity assessments.

Protocol: Evaluation of Anti-inflammatory Activity in LPS-Stimulated Macrophages

This protocol assesses the ability of this compound to inhibit the production of nitric oxide (NO) and other pro-inflammatory mediators in lipopolysaccharide (LPS)-stimulated RAW 264.7 murine macrophage cells.[8][16]

1. Cell Culture and Seeding:

-

Culture RAW 264.7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO₂ incubator.

-

Seed cells into 96-well plates at a density of 5 x 10⁴ cells/well for the NO assay and into 24-well plates for ELISA assays. Allow cells to adhere for 24 hours.

2. Cytotoxicity Assessment (MTT Assay):

-

Rationale: It is critical to ensure that any reduction in inflammatory mediators is due to a specific anti-inflammatory effect and not simply because the compound is killing the cells.

-

Treat a separate plate of cells with various concentrations of the test compound for 24 hours.

-

Add MTT solution (5 mg/mL) and incubate for 4 hours.

-

Solubilize the resulting formazan crystals with DMSO and measure absorbance at 570 nm.[16]

-

Determine the maximum non-toxic concentration for subsequent experiments.

3. Anti-inflammatory Assay:

-

Pre-treat the adhered cells with non-toxic concentrations of this compound for 1 hour.

-

Stimulate the cells with LPS (1 µg/mL) for an additional 24 hours. Include a vehicle control (no compound, no LPS), a positive control (LPS only), and a reference drug control (e.g., Dexamethasone).

4. Measurement of Nitric Oxide (Griess Assay):

-

Rationale: NO is a key inflammatory mediator produced by iNOS in activated macrophages.

-

Collect 100 µL of culture supernatant from each well.

-

Mix with an equal volume of Griess reagent.

-

Incubate for 15 minutes at room temperature.

-

Measure the absorbance at 540 nm.[16] Quantify nitrite concentration using a sodium nitrite standard curve.

5. Measurement of Pro-inflammatory Cytokines (ELISA):

-

Rationale: Quantifies specific protein mediators like TNF-α and IL-6 to provide a more detailed profile of the anti-inflammatory effect.

-

Use the remaining supernatant from the 24-well plates.

-

Perform ELISA for key cytokines (e.g., TNF-α, IL-6, PGE₂) according to the manufacturer's instructions.

6. Data Analysis:

-

Calculate the percentage inhibition of NO and cytokine production compared to the LPS-only control.

-

Analyze data using appropriate statistical tests (e.g., one-way ANOVA followed by a post-hoc test).

Diagram: In Vitro Anti-inflammatory Assay Workflow

Caption: A validated workflow for screening anti-inflammatory potential.

Conclusion and Future Directions

The available evidence from structurally related compounds strongly suggests that this compound is a molecule of significant therapeutic potential. Its most probable activities lie in anti-inflammatory, anticancer, and antimicrobial applications, driven by mechanisms including the inhibition of COX enzymes and the modulation of critical signaling pathways like NF-κB and MAPK.

The path forward requires a systematic and rigorous investigation of the specific compound itself. Key future work should include:

-

Direct Synthesis and Characterization: Efficient synthesis of the pure compound for biological testing.

-

In Vitro Validation: Execution of the protocols outlined in this guide to confirm and quantify its anti-inflammatory and anticancer activities.

-

Mechanism of Action Studies: Utilizing techniques like Western blotting and kinase assays to pinpoint its precise molecular targets.

-

In Vivo Efficacy and Safety: Progressing the most promising findings into animal models of inflammation and cancer to assess efficacy, pharmacokinetics, and safety profiles.

This compound represents a promising starting point for the development of novel therapeutics. Its investigation is not merely an academic exercise but a scientifically-grounded pursuit of new treatments for a range of human diseases.

References

- 1. Study of Anthranylic Acid Derivatives: Mefenamic Acid and Its Various Analogues [pubs.sciepub.com]

- 2. academic.oup.com [academic.oup.com]

- 4. 22721-16-0|this compound|BLD Pharm [bldpharm.com]

- 5. Novel Anthranilic Acid Hybrids—An Alternative Weapon against Inflammatory Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. 4-(2-Bromo-2-propenyl)benzoic acid | 732249-63-7 | Benchchem [benchchem.com]

- 7. Functional Role of Novel Anthranilic Acid Derivatives as Anti-inflammatory Agents | Indian Journal of Pharmaceutical Education and Research [archives.ijper.org]

- 8. benchchem.com [benchchem.com]

- 9. preprints.org [preprints.org]

- 10. researchgate.net [researchgate.net]

- 11. Naturally occurring benzoic acid derivatives retard cancer cell growth by inhibiting histone deacetylases (HDAC) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. jptrm.chitkara.edu.in [jptrm.chitkara.edu.in]

- 13. A Review on the Antimicrobial Activity of Schiff Bases: Data Collection and Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 15. derpharmachemica.com [derpharmachemica.com]

- 16. benchchem.com [benchchem.com]

Methodological & Application

Synthesis of 5-Bromo-2-(methylamino)benzoic Acid: A Detailed Guide to Reductive Amination

For Researchers, Scientists, and Drug Development Professionals

This application note provides a comprehensive guide to the synthesis of 5-Bromo-2-(methylamino)benzoic acid from 2-amino-5-bromobenzoic acid. This transformation is a critical step in the synthesis of various pharmaceutical intermediates and active pharmaceutical ingredients. The protocol detailed herein utilizes the robust and selective Eschweiler-Clarke reaction, a cornerstone of N-methylation in organic chemistry.

Introduction

This compound is a valuable building block in medicinal chemistry. Its structure, featuring a bromo-substituted aromatic ring, a secondary amine, and a carboxylic acid, offers multiple points for further chemical modification. This versatility makes it an important intermediate in the development of novel therapeutic agents. The methylation of the primary amine in 2-amino-5-bromobenzoic acid is a key transformation that significantly alters the molecule's electronic and steric properties, influencing its biological activity and pharmacokinetic profile.

The Synthetic Approach: Reductive Amination via the Eschweiler-Clarke Reaction

The chosen synthetic route is the Eschweiler-Clarke reaction, a classic method for the methylation of primary and secondary amines.[1][2] This reaction employs formaldehyde as the methyl source and a reducing agent, traditionally formic acid, to effect the reductive amination.[1] A key advantage of this method is that it typically avoids the over-methylation to form quaternary ammonium salts, a common side reaction with other methylating agents like methyl iodide.[1] The reaction proceeds through the formation of an iminium ion intermediate, which is then reduced by a hydride source.[3]

In this protocol, we will utilize a modified Eschweiler-Clarke procedure employing sodium cyanoborohydride as the reducing agent. Sodium cyanoborohydride is a milder and more selective reducing agent than formic acid, often leading to cleaner reactions and higher yields.[2]

Experimental Protocol

This section details the step-by-step procedure for the synthesis of this compound.

Materials and Reagents

| Reagent/Material | Grade | Supplier |

| 2-amino-5-bromobenzoic acid | ≥98% | Commercially Available |

| Formaldehyde (37% in H₂O) | ACS Reagent | Commercially Available |

| Sodium Cyanoborohydride (NaBH₃CN) | ≥95% | Commercially Available |

| Methanol (MeOH) | Anhydrous | Commercially Available |

| Acetic Acid (AcOH) | Glacial | Commercially Available |

| Dichloromethane (DCM) | ACS Reagent | Commercially Available |

| Saturated Sodium Bicarbonate (NaHCO₃) solution | - | Prepared in-house |

| Brine (Saturated NaCl solution) | - | Prepared in-house |

| Anhydrous Magnesium Sulfate (MgSO₄) | - | Commercially Available |

| Hydrochloric Acid (HCl) | 1 M | Prepared in-house |

Equipment

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Ice bath

-

Separatory funnel

-

Rotary evaporator

-

pH paper or pH meter

-

Standard laboratory glassware

Safety Precautions

-